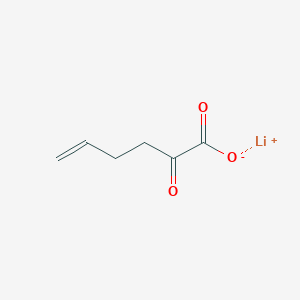
Lithium(1+)2-oxohex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)2-oxohex-5-enoate is a chemical compound with the molecular formula C6H7LiO3 It is a lithium salt of 2-oxohex-5-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Lithium(1+)2-oxohex-5-enoate typically involves the reaction of 2-oxohex-5-enoic acid with a lithium base. Common bases used for this purpose include lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the complete conversion of the acid to its lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+)2-oxohex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Lithium(1+)2-oxohex-5-enoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Lithium(1+)2-oxohex-5-enoate involves its interaction with molecular targets and pathways within cells. The lithium ion can affect various cellular processes, including signal transduction and enzyme activity. It may inhibit certain enzymes or modulate the activity of ion channels, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects are believed to be mediated through its interaction with key regulatory proteins and signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium acetate
- Lithium citrate
- Lithium carbonate
Comparison
Lithium(1+)2-oxohex-5-enoate is unique compared to other lithium salts due to its specific structure and reactivity. While lithium acetate, lithium citrate, and lithium carbonate are commonly used in various applications, this compound offers distinct advantages in certain chemical reactions and industrial processes. Its unique properties make it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H7LiO3 |
|---|---|
Poids moléculaire |
134.1 g/mol |
Nom IUPAC |
lithium;2-oxohex-5-enoate |
InChI |
InChI=1S/C6H8O3.Li/c1-2-3-4-5(7)6(8)9;/h2H,1,3-4H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
WNKIYTOKXCVLPS-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C=CCCC(=O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




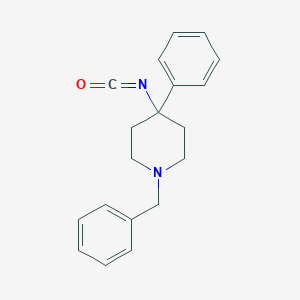
![tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate](/img/structure/B13509730.png)
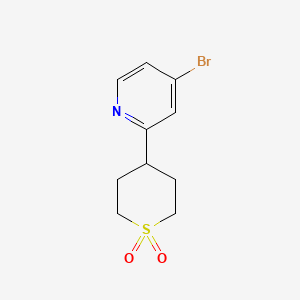
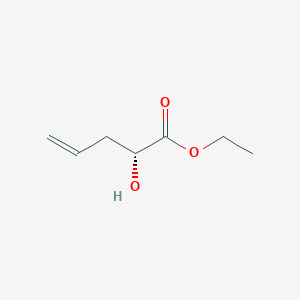
![1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)
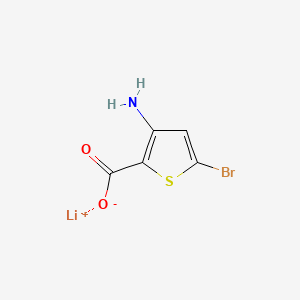
amino}methyl)furan-2-carboxylic acid](/img/structure/B13509752.png)
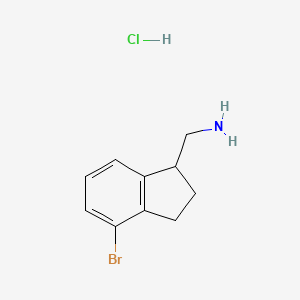

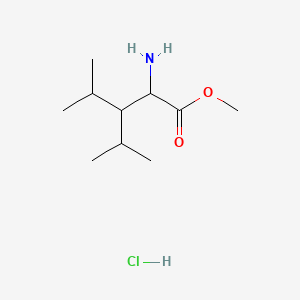
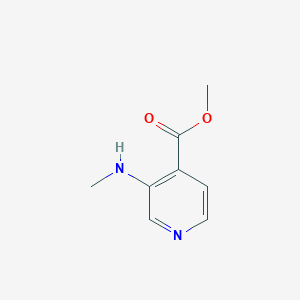
![2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]aceticacid](/img/structure/B13509814.png)
